Di-(9-decenyl)phthalate
Description
Di-(9-decenyl)phthalate is a phthalic acid ester (PAE) with two linear 9-decenyl (C10:1) alkyl chains. It is structurally characterized by unsaturated carbon-carbon bonds in its alkyl side chains, distinguishing it from saturated phthalates like di-n-butyl phthalate (DBP) or branched analogs like di-(2-ethylhexyl) phthalate (DEHP).
Properties
CAS No. |
92569-45-4 |
|---|---|
Molecular Formula |
C28H42O4 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
bis(dec-9-enyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H42O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-18-22-26(25)28(30)32-24-20-16-14-12-10-8-6-4-2/h3-4,17-18,21-22H,1-2,5-16,19-20,23-24H2 |
InChI Key |
ZBVFUPOBBYHTFC-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC=C |
Canonical SMILES |
C=CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC=C |
Other CAS No. |
92569-45-4 |
Synonyms |
di-(9-decenyl)phthalate di-9-DP |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Phthalates vary in alkyl chain length, branching, and saturation, which influence their physicochemical properties and biological interactions. Key structural comparisons include:
| Compound | Alkyl Chain Structure | Chain Length | Saturation | Key Properties |
|---|---|---|---|---|
| Di-(9-decenyl)phthalate | Linear C10:1 (unsaturated) | 10 carbons | Unsaturated | High lipophilicity; potential for oxidation |
| DEHP | Branched C8 (2-ethylhexyl) | 8 carbons | Saturated | High persistence; endocrine disruption |
| DBP | Linear C4 | 4 carbons | Saturated | Higher water solubility; rapid excretion |
| DINP/DIDP | Branched C9-C11 | 9–11 carbons | Saturated | Low volatility; used as DEHP substitutes |
Key Differences :
Metabolic Pathways
Comparative studies in rats reveal distinct metabolic behaviors:
- This compound: Primarily undergoes ω- and β-oxidation, yielding carboxyl-terminated metabolites.
- DEHP: Metabolized to mono-(2-ethylhexyl)phthalate (MEHP), a peroxisome proliferator linked to hepatic toxicity.
- DBP: Rapidly hydrolyzed to mono-n-butyl phthalate (MnBP) and excreted as glucuronides, indicating faster clearance compared to longer-chain phthalates .
Table 2. Urinary Metabolite Profiles
| Compound | Major Metabolites | Glucuronide Conjugation | Reactive Intermediates |
|---|---|---|---|
| This compound | Carboxyl-terminated ω/β-oxidation products | Absent | None detected |
| DEHP | MEHP, secondary oxidates | Absent | None |
| Di-(5-hexenyl)phthalate | Epoxides, diols, glucuronides | Present | Epoxides |
Environmental and Toxicological Behavior
- Environmental Persistence: this compound’s long alkyl chain and unsaturated bonds may enhance adsorption to organic matter, similar to DEHP, but with slower degradation due to reduced microbial accessibility .
- Toxicity Profiles: DEHP: Classified as a peroxisome proliferator, inducing rodent hepatocarcinogenesis. Its metabolites disrupt endocrine signaling (e.g., GDNF/ERK pathways) . DBP: Shown to impair reproductive and developmental outcomes at lower doses due to higher bioavailability .
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